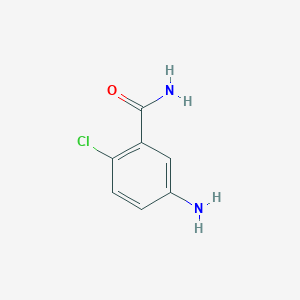

5-Amino-2-chlorobenzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIUWISITKJWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455936 | |

| Record name | 5-amino-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111362-50-6 | |

| Record name | 5-amino-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzamide is a halogenated aromatic amide that serves as a key intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Its structure, featuring an amino group and a chlorine atom on the benzamide backbone, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological relevance of 2-Amino-5-chlorobenzamide, with a focus on data and methodologies pertinent to research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of 2-Amino-5-chlorobenzamide are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.60 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 169-173 °C | [3] |

| Solubility | Soluble in acetone | [3][4] |

| CAS Number | 5202-85-7 | [1][2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-Amino-5-chlorobenzamide.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Amino-5-chlorobenzamide exhibits characteristic peaks corresponding to its functional groups. The spectrum, typically run as a KBr disc, shows absorptions for N-H stretching of the primary amine and amide, C=O stretching of the amide, and C-Cl stretching.[5]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of 2-Amino-5-chlorobenzamide. The electron ionization (EI) mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data provide detailed information about the structure of the molecule. While specific spectral data can vary based on the solvent and instrument used, the proton NMR spectrum will show distinct signals for the aromatic protons and the amine and amide protons.

Experimental Protocols

Several methods for the synthesis of 2-Amino-5-chlorobenzamide have been reported. Below are detailed experimental protocols for two common synthetic routes.

Synthesis from 2-Amino-5-chlorobenzonitrile

This method involves the hydration of the nitrile group to an amide.

Experimental Protocol:

A detailed protocol for this specific transformation was not found in the provided search results. General methods for nitrile hydrolysis could be applied, typically involving acidic or basic conditions.

Synthesis from 2-Amino-5-chlorobenzoic Acid

This route involves the conversion of the carboxylic acid to an amide.

Experimental Protocol:

-

Acid Chloride Formation: 2-Amino-5-chlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. The reaction is typically carried out in an inert solvent.

-

Amination: The resulting acid chloride is then reacted with ammonia to form the desired amide, 2-Amino-5-chlorobenzamide. This step is usually performed at low temperatures to control the reaction's exothermicity.

Synthesis via Chlorination of 2-Aminobenzamide

This method involves the direct chlorination of 2-aminobenzamide.

Experimental Protocol:

A detailed protocol for this specific transformation was not found in the provided search results.

Biological Activity and Signaling Pathways

While 2-Amino-5-chlorobenzamide itself is primarily an intermediate, its derivatives have shown significant biological activity, particularly in the context of cancer therapy.

Derivatives of 2-aminobenzamide are known to act as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the hyperacetylation of histones, which in turn results in the relaxation of chromatin structure and the altered transcription of genes involved in cell cycle progression and apoptosis.

The general mechanism of action for 2-aminobenzamide-based HDAC inhibitors can be conceptualized as follows:

Caption: Mechanism of Action for 2-Aminobenzamide Derivatives as HDAC Inhibitors.

Studies on N-(2-amino-5-chlorobenzoyl)benzamidoxime, a derivative of 2-Amino-5-chlorobenzamide, have demonstrated its ability to inhibit the growth of human leukemia cells. The compound was found to induce a transient cell-cycle delay at lower concentrations and cell death at higher concentrations, suggesting an apoptotic mechanism.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of 2-Amino-5-chlorobenzamide.

Caption: General Synthesis Workflow for 2-Amino-5-chlorobenzamide.

Conclusion

2-Amino-5-chlorobenzamide is a valuable building block in medicinal chemistry and organic synthesis. Its chemical properties are well-defined, and various synthetic routes are available for its preparation. While the biological activity of the parent compound is not extensively documented, its derivatives, particularly as HDAC inhibitors, show significant promise in the development of novel anticancer agents. Further research into the specific biological targets and signaling pathways of 2-Amino-5-chlorobenzamide and its analogs is warranted to fully exploit their therapeutic potential.

References

- 1. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of cell cycle progression of human pancreatic carcinoma cells in vitro by L-(alpha S, 5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, Acivicin (NSC 163501) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]

- 5. Cell cycle control as a basis for cancer chemoprevention through dietary agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-5-chlorobenzamide

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzamide (CAS No: 5202-85-7), a key chemical intermediate in the pharmaceutical and dye industries. This document details its physicochemical properties, spectral data, and detailed experimental protocols for its synthesis. Furthermore, it explores its application as a precursor in the synthesis of quinazolinone derivatives and fluorescent probes. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Note on Nomenclature: The user query specified "5-Amino-2-chlorobenzamide." However, extensive database searches indicate that the more commonly synthesized, studied, and commercially available isomer is 2-Amino-5-chlorobenzamide. This guide will focus on the latter compound.

Core Compound Identification and Properties

2-Amino-5-chlorobenzamide is an aromatic amide that serves as a versatile building block in organic synthesis. Its structure, featuring an amino group, a chloro substituent, and a benzamide core, makes it a valuable precursor for a variety of heterocyclic compounds.

Physicochemical Properties

The key physicochemical properties of 2-Amino-5-chlorobenzamide are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5202-85-7 | [1] |

| Molecular Formula | C₇H₇ClN₂O | [1] |

| Molecular Weight | 170.60 g/mol | [1] |

| Appearance | White to pale yellow or brown/gray crystalline powder | |

| Melting Point | 171-172 °C | [1] |

| Solubility | Soluble in acetone | |

| InChI Key | DNRVZOZGQHHDAT-UHFFFAOYSA-N | [1] |

Spectral Data

The spectral data for 2-Amino-5-chlorobenzamide are crucial for its identification and characterization.

| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.95 (s, 2H, NH₂), 6.58 (d, 1H, ArH), 7.20 (d, 1H, ArH), 7.90 (s, 2H, NH₂) | [1] |

| Infrared (IR) | The NIST WebBook provides a reference IR spectrum. | [1] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-Amino-5-chlorobenzamide and its subsequent use in the preparation of a quinazolinone derivative.

Synthesis of 2-Amino-5-chlorobenzamide

The synthesis of 2-Amino-5-chlorobenzamide can be achieved via a two-step process starting from methyl o-aminobenzoate, as detailed in patent CN101575301A.[1]

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

-

In a suitable reaction vessel, combine 150 mL of dichloromethane, 10 g of methyl o-aminobenzoate, 10 g of glacial acetic acid, and 100 mL of water.

-

Cool the mixture to a temperature between -10 °C and -8 °C.

-

Slowly add 100 g of a 10% (w/w) sodium hypochlorite solution, maintaining the temperature at -8 °C.

-

Allow the reaction to proceed for 30 minutes.

-

Separate the organic phase and dry it to yield methyl 2-amino-5-chlorobenzoate as a white crystalline solid. The reported yield is approximately 95%.

Step 2: Ammonolysis to 2-Amino-5-chlorobenzamide

-

In a high-pressure autoclave, combine 10 g of methyl 2-amino-5-chlorobenzoate and 30 g of a 28% (w/w) ammonia solution.

-

Heat the mixture to a temperature between 100-150 °C, with the pressure reaching 2-4 MPa.

-

Maintain these conditions for 12 hours.

-

After cooling and returning to atmospheric pressure, separate the solvent and water.

-

Dissolve the resulting crystals in ethanol and add activated carbon.

-

Stir the mixture for 1 hour at 70-80 °C.

-

Filter the hot solution and cool to obtain the final product, 2-Amino-5-chlorobenzamide. The reported yield is approximately 90%.

References

An In-depth Technical Guide to 5-Amino-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-chlorobenzamide, a key chemical intermediate in the synthesis of pharmaceuticals and dyes. This document details its chemical and physical properties, outlines common synthetic protocols, and explores its applications in research and drug development, with a focus on its derivatives' biological activities.

Core Chemical and Physical Properties

This compound, also known as 2-Amino-5-chlorobenzamide, is an aromatic amide. Its fundamental properties are summarized below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₇H₇ClN₂O | [1][2][3][4][5][6] |

| Molecular Weight | 170.596 g/mol | [1][2][5] |

| IUPAC Name | 2-amino-5-chlorobenzamide | [2] |

| CAS Registry Number | 5202-85-7 | [1][2][3][4] |

| Appearance | White to pale yellow, crystalline powder | [3][6] |

| Melting Point | 171-172 °C | [3] |

| Solubility | Soluble in acetone | [7] |

| Synonyms | 5-Chloroanthranilamide, Benzamide, 2-amino-5-chloro- | [1][5] |

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common methods.

This widely used method involves the chlorination of methyl anthranilate followed by ammonolysis. The process is valued for its efficiency and relatively high yield.[3][8]

Experimental Protocol:

-

Step 1: 5-Position Chlorination of Methyl Anthranilate

-

Reagents: Methyl anthranilate (starting material), sodium hypochlorite solution, glacial acetic acid (chlorination reagents), and an organic solvent (e.g., dichloromethane) with water.

-

Procedure: A mixture of the organic solvent and water is cooled to below -5°C. Methyl anthranilate is dissolved in this solvent mixture. A solution of sodium hypochlorite and glacial acetic acid is added dropwise to the reaction mixture while maintaining the temperature below -5°C. The reaction is allowed to proceed for approximately 30 minutes. After the reaction is complete, the organic phase is separated, washed, and dried to yield methyl 2-amino-5-chlorobenzoate.[3][8]

-

-

Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate

-

Reagents: Methyl 2-amino-5-chlorobenzoate (from Step 1), concentrated ammonia water.

-

Procedure: The methyl 2-amino-5-chlorobenzoate is placed in a high-pressure autoclave with ammonia water (e.g., a 1:3 weight ratio). The autoclave is sealed and heated to a temperature between 100-150°C, with the pressure maintained at 2-4 MPa, for 12 hours. After cooling to room temperature and reducing the pressure, the solvent and excess water are removed. The resulting crystals are dissolved in dichloromethane, treated with activated carbon to remove impurities, and filtered to obtain the final product, 2-amino-5-chlorobenzamide. The reported yield for this method is above 85%.[3]

-

Caption: Workflow for the synthesis of this compound from Methyl Anthranilate.

This alternative route involves the conversion of 5-chloroanthranilic acid to its acid chloride, followed by amination.

Experimental Protocol:

-

Step 1: Formation of 2-amino-5-chlorobenzoyl chloride

-

Reagents: 5-Chloroanthranilic acid, thionyl chloride (SOCl₂).

-

Procedure: 5-Chloroanthranilic acid is reacted with an excess of thionyl chloride. The reaction mixture is typically heated under reflux until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 2-amino-5-chlorobenzoyl chloride.[9]

-

-

Step 2: Amination with Liquor Ammonia

-

Reagents: 2-amino-5-chlorobenzoyl chloride, liquor ammonia (25%).

-

Procedure: The crude 2-amino-5-chlorobenzoyl chloride is added portion-wise to a flask containing cold (0°C) liquor ammonia with frequent shaking for about 30 minutes. The resulting precipitate is filtered, washed thoroughly with water, and dried. The product can be further purified by recrystallization from hot water to yield pure 2-amino-5-chlorobenzamide.[9]

-

Applications in Research and Drug Development

This compound serves as a crucial building block in medicinal chemistry and materials science. Its derivatives have shown a range of biological activities.

-

Pharmaceutical Intermediate: It is a fundamental raw material for the synthesis of quinazoline compounds, which are known for their broad spectrum of pharmacological activities.[3]

-

Anticancer Research: Derivatives of N-(2-amino-5-chlorobenzoyl)benzamidoxime have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds can inhibit the viability of human leukemia (HL-60RG) and T-cell lymphoma (Jurkat) cell lines in a dose-dependent manner.[10] At lower concentrations (e.g., 5 µM), they induce a transient cell-cycle delay, while at higher concentrations (e.g., 10 µM), they lead to long-lasting cell growth attenuation and cell death.[10]

-

Antimicrobial Agents: Various derivatives of 2-aminobenzamide have been synthesized and tested for their antimicrobial activities against a range of bacterial and fungal strains.[11]

-

Fluorescent Probes: This compound has been utilized in the synthesis of novel fluorescent probes for the detection of reactive oxygen species like hydrogen peroxide (H₂O₂).[8]

-

Inducer of Necrotic Cell Death: 2-Amino-5-chloro-N,3-dimethylbenzamide, a derivative, has been shown to induce necrotic cell death in mammalian cells.[12]

Caption: Logical relationships of this compound and its derivatives' applications.

Analytical Data

Comprehensive spectral data for this compound is available in public databases. Researchers can find Infrared (IR) and Mass Spectrometry (MS) data in the NIST Chemistry WebBook and PubChem.[1][2] This information is critical for compound identification and purity assessment during and after synthesis.

Conclusion

This compound is a versatile chemical compound with significant value in synthetic chemistry. Its well-established synthesis protocols and the diverse biological activities of its derivatives make it a compound of high interest for researchers in medicinal chemistry, drug discovery, and materials science. This guide provides a foundational understanding for professionals working with this important molecule.

References

- 1. 2-Amino-5-chlorobenzamide [webbook.nist.gov]

- 2. 2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 4. 5202-85-7|2-Amino-5-chlorobenzamide|BLD Pharm [bldpharm.com]

- 5. 2-Amino-5-chlorobenzamide | CymitQuimica [cymitquimica.com]

- 6. 2-Amino-5-chlorobenzamide, 98+% | CymitQuimica [cymitquimica.com]

- 7. 2-Amino-5-chlorobenzamide | 5202-85-7 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 | FA159371 [biosynth.com]

5-Amino-2-chlorobenzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Amino-2-chlorobenzamide

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1] Its structure, featuring amino, chloro, and benzamide functional groups, allows for diverse chemical modifications, making it a key building block in drug discovery and development. For instance, it serves as a foundational molecule for quinazoline derivatives, which have shown a range of biological activities, including analgesic and anti-vasodilation effects.[2] This guide provides a detailed overview of the primary synthetic pathways to this compound, intended for researchers, scientists, and professionals in drug development. It includes comprehensive experimental protocols, quantitative data, and process visualizations to facilitate a thorough understanding of the synthetic routes.

Synthesis Pathway 1: Nitration and Reduction of 2-Chlorobenzoic Acid

This classic route begins with the commercially available 2-chlorobenzoic acid. The synthesis involves three main steps: nitration to introduce a nitro group at the 5-position, conversion of the carboxylic acid to a primary amide, and finally, reduction of the nitro group to the desired amine.

Caption: Synthesis of this compound from 2-Chlorobenzoic Acid.

Quantitative Data

| Step | Reaction | Reagents | Temperature | Yield | Reference |

| 1 | Nitration | HNO₃, H₂SO₄ | 0-5 °C | ~70% (for acid) | [3] |

| 2 | Amidation | SOCl₂, NH₃ | - | High | [4] |

| 3 | Reduction | Fe, NH₄Cl, H₂O/MeOH | 70 °C | 65.6% | [5] |

Note: Yields can vary based on specific reaction conditions and scale.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid [3]

-

Dissolve ortho-chloro-benzoic acid in concentrated sulfuric acid in a reaction vessel equipped with cooling and stirring.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled mixture of nitric acid and sulfuric acid (mixed acid) dropwise over 1.5-2 hours, ensuring the temperature is maintained between 0 °C and 5 °C. A precipitate may form during the addition.

-

After the addition is complete, continue to agitate the slurry at 0-5 °C for an additional 5-6 hours.

-

Pour the reaction mass onto a mixture of ice and water to quench the reaction.

-

Cool the drowned mass to 25 °C and collect the precipitated solid by filtration.

-

Wash the precipitate with cold water and dry to obtain 2-chloro-5-nitro-benzoic acid. The nitration of ortho-chloro-benzoic acid can also yield the 2-chloro-3-nitro-benzoic acid isomer.

Step 2: Synthesis of 2-Chloro-5-nitrobenzamide [4][6]

-

Reflux a mixture of 2-chloro-5-nitrobenzoic acid and thionyl chloride (SOCl₂) to convert the carboxylic acid to its corresponding acid chloride.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in a suitable organic solvent.

-

Bubble ammonia gas through the solution or add aqueous ammonia while cooling to form the primary amide.

-

Collect the precipitated 2-chloro-5-nitrobenzamide by filtration, wash with water, and dry.

Step 3: Synthesis of this compound (Reduction) [5][7]

-

To a flask containing a mixture of methanol and water, add 2-chloro-5-nitrobenzamide.

-

Heat the mixture to approximately 40 °C.

-

Add reduced iron powder in portions, along with an activator such as ammonium chloride.

-

Increase the temperature to around 70 °C and maintain with stirring for 50-60 minutes.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture to remove the iron sludge. The filter cake can be washed with hot methanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Cool the concentrated solution to induce crystallization.

-

Filter the solid product, wash with a small amount of cold solvent, and dry to yield this compound. An alternative reducing agent is sodium dithionite (Na₂S₂O₄).

Synthesis Pathway 2: Chlorination and Ammonolysis of Methyl Anthranilate

This efficient, two-step pathway starts with methyl anthranilate, an ester of anthranilic acid. The process involves the regioselective chlorination at the 5-position, followed by the direct conversion of the methyl ester into the primary amide through ammonolysis. This method is noted for its simplicity and high overall yield.[2]

Caption: Synthesis of this compound from Methyl Anthranilate.

Quantitative Data

| Step | Reaction | Reagents | Temperature | Pressure | Yield | Reference |

| 1 | Chlorination | NaOCl, CH₃COOH | < -5 °C | Atmospheric | High | [2] |

| 2 | Ammonolysis | Ammonia water | 100-150 °C | 2-4 MPa | >90% | [2] |

| Overall | >85% | [2][8] |

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate (Chlorination) [2]

-

Take methyl anthranilate as the starting material.

-

Use a mixture of sodium hypochlorite solution and glacial acetic acid as the chlorinating agent.

-

Employ a biphasic solvent system, such as an organic solvent and water.

-

Cool the reaction mixture to below -5 °C.

-

Mix the reagents under these cooled conditions and allow the reaction to proceed for approximately 30 minutes.

-

After the reaction, separate the organic phase.

-

Dry the organic phase to obtain methyl 2-amino-5-chlorobenzoate.

Step 2: Synthesis of this compound (Ammonolysis) [2][8]

-

Place the methyl 2-amino-5-chlorobenzoate obtained from the previous step and concentrated ammonia water (e.g., 25-28% concentration) into a high-pressure autoclave. A typical weight ratio is 1:3 of ester to ammonia water.[2]

-

Seal the autoclave and heat the mixture to a temperature of 100-150 °C. The pressure will rise to 2-4 MPa.[2]

-

Maintain the reaction under these conditions for 12 hours.

-

After the reaction period, cool the autoclave to room temperature and carefully reduce the pressure to atmospheric pressure.

-

Separate the solvent and water from the resulting crystalline product.

-

For purification, dissolve the crude crystals in dichloromethane.

-

Add activated carbon and stir the solution at 70-80 °C for one hour.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate and collect the purified crystals of this compound. The final product yield is reported to be above 85%.[2]

References

- 1. CAS 5202-85-7: 2-Amino-5-chlorobenzamide | CymitQuimica [cymitquimica.com]

- 2. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 3. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 5-Amino-2-chlorobenzamide

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Amino-2-chlorobenzamide, a key intermediate in the pharmaceutical and chemical industries. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly originates from two commercially viable starting materials: 2-Chlorobenzoic acid and Anthranilic acid derivatives . The selection of a particular route often depends on factors such as raw material cost, desired purity, and scalability. A less direct but also feasible approach begins with 2-Amino-5-chlorobenzonitrile .

The most common synthetic pathways involve the initial formation of a substituted benzoic acid or benzamide, followed by functional group transformations to introduce the amino and amide moieties at the desired positions.

Synthetic Pathway from 2-Chlorobenzoic Acid

A prevalent and well-documented method commences with the nitration of 2-chlorobenzoic acid to produce 2-chloro-5-nitrobenzoic acid. This intermediate then undergoes amidation and subsequent reduction of the nitro group to yield the final product.

Diagram of the Synthetic Pathway from 2-Chlorobenzoic Acid

Caption: Synthetic route to this compound from 2-Chlorobenzoic acid.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitrobenzoic Acid

-

In a reaction vessel equipped with a stirrer and cooling bath, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid.[1][2]

-

Cool the mixture to a temperature below 0°C.[2]

-

Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C.[1][2]

-

After the addition is complete, allow the reaction to proceed for several hours at a low temperature.[1]

-

Pour the reaction mixture onto ice to precipitate the product.[2]

-

Filter the precipitate, wash with cold water, and dry to obtain 2-chloro-5-nitrobenzoic acid.[1][2]

Step 2: Synthesis of 2-Chloro-5-nitrobenzamide

-

Convert the 2-chloro-5-nitrobenzoic acid to its acid chloride by reacting it with a chlorinating agent such as thionyl chloride.

-

Bubble ammonia gas through or add an aqueous ammonia solution to a solution of the 2-chloro-5-nitrobenzoyl chloride in an appropriate solvent to form 2-chloro-5-nitrobenzamide.

-

Isolate the product by filtration and purify by recrystallization.

Step 3: Synthesis of this compound

-

Reduce the nitro group of 2-chloro-5-nitrobenzamide using a suitable reducing agent. Common methods include iron powder in the presence of an acid like hydrochloric acid or catalytic hydrogenation.

-

Upon completion of the reduction, neutralize the reaction mixture and extract the product.

-

Purify the crude this compound by recrystallization from a suitable solvent.

Quantitative Data

| Parameter | Value/Range | Reference |

| Nitration Temperature | 0-5 °C | [1] |

| Yield (2-chloro-5-nitrobenzoic acid) | ~92% | [2] |

| Melting Point (2-chloro-5-nitrobenzoic acid) | 164-165 °C | [2] |

Synthetic Pathway from Anthranilic Acid Derivatives

An alternative route utilizes methyl anthranilate as the starting material. This pathway involves chlorination followed by ammonolysis of the ester to form the desired benzamide.

Diagram of the Synthetic Pathway from Methyl Anthranilate

Caption: Synthetic route to this compound from Methyl Anthranilate.

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

-

In a reaction vessel, prepare a mixture of methyl anthranilate, an organic solvent (e.g., dichloromethane), glacial acetic acid, and water.[3]

-

Cool the mixture to below -5°C.[3]

-

Slowly add a solution of sodium hypochlorite, maintaining the low temperature.[3]

-

Allow the reaction to proceed for approximately 30 minutes.[3]

-

Separate the organic phase, dry it, and evaporate the solvent to obtain methyl 2-amino-5-chlorobenzoate.[3]

Step 2: Synthesis of this compound

-

Place methyl 2-amino-5-chlorobenzoate and a concentrated aqueous ammonia solution into a high-pressure autoclave.[3]

-

Heat the mixture under pressure.[3]

-

After the reaction is complete, cool the autoclave to room temperature and reduce the pressure.[3]

-

Isolate the crystalline product, which can be further purified by dissolving in a solvent like dichloromethane, treating with activated carbon, and filtering.[3]

Quantitative Data

| Parameter | Value/Range | Reference |

| Chlorination Temperature | < -5 °C | [3] |

| Yield (Methyl 2-amino-5-chlorobenzoate) | 95% | [3] |

| Ammonolysis Temperature | 100-150 °C | [3] |

| Ammonolysis Pressure | 2-4 MPa | [3] |

| Overall Yield | > 85% | [3] |

Alternative Synthetic Pathway from 2-Amino-5-chlorobenzonitrile

A less common but viable route involves the dehydration of 2-amino-5-chlorobenzamide to 2-amino-5-chlorobenzonitrile, which can also serve as a starting point for the synthesis of other derivatives.[4] This suggests that the reverse reaction, the hydration of the nitrile, could potentially yield this compound.

Diagram of the Logical Relationship

Caption: Interconversion between this compound and 2-Amino-5-chlorobenzonitrile.

Conceptual Protocol for Nitrile Hydration

-

Hydrolyze 2-amino-5-chlorobenzonitrile under either acidic or basic conditions.

-

Careful control of reaction conditions would be necessary to favor the formation of the amide over the carboxylic acid.

-

Isolate and purify the resulting this compound.

This technical guide provides a foundational understanding of the key synthetic routes to this compound. The choice of starting material and methodology will ultimately be guided by the specific requirements of the research or manufacturing process, including economic considerations, scale, and desired purity of the final product.

References

Navigating the Isomeric Landscape of Amino-Chlorobenzamides: A Technical Guide to 2-Amino-5-chlorobenzamide

A comprehensive examination of the nomenclature, properties, and synthesis of 2-Amino-5-chlorobenzamide, a compound of significant interest to researchers in drug discovery and chemical synthesis. Due to the limited available information on 5-Amino-2-chlorobenzamide, this guide focuses on its more prevalent and well-documented isomer.

While the requested technical guide centered on this compound, a thorough review of scientific literature and chemical databases reveals a scarcity of information on this specific isomer. In contrast, its positional isomer, 2-Amino-5-chlorobenzamide, is a well-characterized compound with extensive documentation. This guide provides an in-depth overview of 2-Amino-5-chlorobenzamide, addressing the core requirements of nomenclature, physicochemical data, experimental protocols, and logical workflows, which are likely to be of greater utility to researchers in the field.

IUPAC Name and Synonyms

The nomenclature of a chemical compound is fundamental to its identification and study. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring clarity and avoiding ambiguity.

IUPAC Name: 2-amino-5-chlorobenzamide[1]

This compound is also known by several synonyms, which are commonly used in commercial and research contexts.

Synonyms:

Physicochemical Data

The physical and chemical properties of a compound are critical for its application in experimental settings. The following table summarizes key quantitative data for 2-Amino-5-chlorobenzamide.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O | [1][2] |

| Molecular Weight | 170.596 g/mol | [2] |

| CAS Registry Number | 5202-85-7 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 169-171 °C | |

| Solubility | Soluble in polar solvents like water and alcohols | [3] |

| InChI Key | DNRVZOZGQHHDAT-UHFFFAOYSA-N | [1][2] |

Experimental Protocols: Synthesis of 2-Amino-5-chlorobenzamide

The synthesis of 2-Amino-5-chlorobenzamide is a multi-step process that is crucial for its availability for research and development. A common synthetic route is outlined below.

Two-Step Synthesis from Methyl Anthranilate

A widely cited method involves a two-step synthesis starting from methyl anthranilate.

Step 1: Chlorination of Methyl o-Aminobenzoate

-

Methyl o-aminobenzoate is used as the starting material.

-

A chlorination reaction is carried out using sodium hypochlorite and glacial acetic acid as the chlorinating agents.

-

The reaction is performed in a mixed solvent system of an organic solvent and water at a temperature below -5 °C.

-

After the reaction, the organic phase is separated and dried to yield 2-amino-5-chlorobenzoic acid methyl ester.

Step 2: Ammonolysis of 2-Amino-5-chlorobenzoic acid methyl ester

-

The 2-amino-5-chlorobenzoic acid methyl ester obtained from the previous step is placed in a high-pressure autoclave with ammonia water.

-

The reaction is conducted at a temperature of 50-200 °C and a pressure of 2-4 MPa for 12 hours.

-

After the reaction, the solvent and water are removed under normal pressure.

-

The resulting crystals are dissolved in dichloromethane, treated with activated carbon, and stirred at 70-80 °C for one hour.

-

The final product is obtained after filtration. This method is noted for its simplicity, high efficiency with yields often exceeding 85%, and use of less toxic reagents.

Logical Workflow for Synthesis

The synthesis of 2-Amino-5-chlorobenzamide can be represented as a logical workflow, illustrating the progression from starting materials to the final product.

Caption: Synthetic workflow for 2-Amino-5-chlorobenzamide.

Potential Applications and Biological Significance

2-Amino-5-chlorobenzamide and its derivatives are of interest in medicinal chemistry due to their potential biological activities. For instance, derivatives of N-(2-amino-5-chlorobenzoyl)benzamidoxime have been shown to inhibit the growth of human leukemia cells. These compounds were found to induce a cell-cycle delay at lower concentrations and cell death at higher concentrations in Jurkat and HL-60RG cell lines. This highlights the potential of the 2-amino-5-chlorobenzamide scaffold in the development of novel anticancer agents.

The amino and chloro substituents on the benzamide structure are key to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] It can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.[3]

Conclusion

While the initially requested compound, this compound, remains elusive in the scientific literature, its isomer, 2-Amino-5-chlorobenzamide, presents a rich area of study for researchers. This guide provides a foundational understanding of its nomenclature, properties, synthesis, and potential applications. As research in medicinal and synthetic chemistry continues to evolve, the utility of versatile building blocks like 2-Amino-5-chlorobenzamide is likely to expand, paving the way for the discovery of new therapeutic agents and functional materials.

References

Navigating the Solubility Landscape of 5-Amino-2-chlorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide addresses the solubility of 5-Amino-2-chlorobenzamide in organic solvents, a key parameter for its development in pharmaceutical formulations. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive overview based on the known properties of its closely related isomer, 2-Amino-5-chlorobenzamide, and outlines standardized experimental protocols for its empirical determination. This guide serves as a foundational resource for researchers initiating studies on this compound.

Predicted Solubility Profile of Substituted Chlorobenzamides

The amino and amide groups are capable of forming hydrogen bonds, which generally favors solubility in polar protic and aprotic solvents. Conversely, the chlorinated benzene ring contributes to the molecule's hydrophobicity.

Based on general principles and data from related compounds, a qualitative solubility profile for this compound can be predicted. It is anticipated to be soluble in polar organic solvents. For its isomer, 2-Amino-5-chlorobenzamide, the following qualitative solubility has been reported:

| Solvent Class | Representative Solvents | Predicted Solubility of 2-Amino-5-chlorobenzamide | Rationale |

| Polar Protic | Water, Alcohols | Soluble[1] | The amino and amide groups can form hydrogen bonds with the hydroxyl group of the solvent, facilitating dissolution. |

| Polar Aprotic | Acetone | Soluble[2] | These solvents can act as hydrogen bond acceptors for the amide and amino protons and effectively solvate the aromatic ring, leading to good solubility. |

Experimental Determination of Solubility

To obtain precise and actionable data, the experimental determination of solubility is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.

Principle of the Shake-Flask Method

This method relies on achieving a saturated solution of the compound in the solvent of interest at a constant temperature. An excess of the solid compound is equilibrated with the solvent until the concentration of the dissolved solid in the supernatant no longer increases. This concentration is then measured, representing the thermodynamic solubility.

Detailed Experimental Protocol: Shake-Flask Method with HPLC Quantification

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol)

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Construct a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Calculation: Determine the concentration of the dissolved compound in the filtered sample by interpolating its peak area on the calibration curve. This value, adjusted for the dilution factor, represents the solubility.

Visualizing Methodologies and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several factors related to both the solute and the solvent. This relationship can be visualized as follows:

References

The Synthesis and Strategic Importance of 5-Amino-2-chlorobenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chlorobenzamide, a key organic intermediate, holds a significant position in the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. While the precise historical details of its initial discovery are not extensively documented, its importance is intrinsically linked to the advancement of quinazoline chemistry, which dates back to the late 19th century. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, with a focus on its role as a versatile building block in medicinal chemistry. Detailed experimental protocols for its synthesis are presented, alongside a structured summary of its physicochemical data.

Introduction

This compound (also known as 2-Amino-5-chlorobenzamide) is a substituted benzamide that has emerged as a crucial precursor for the synthesis of a wide array of heterocyclic compounds.[1][2] Its molecular structure, featuring an amino group and a chlorine atom on the benzene ring, provides reactive sites for various chemical transformations, making it an invaluable tool for medicinal chemists.[2] The compound is widely utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Notably, it serves as a fundamental raw material for the synthesis of quinazoline derivatives, a class of compounds with diverse and potent biological activities.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1][2] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O | [7] |

| Molecular Weight | 170.60 g/mol | [7] |

| CAS Number | 5202-85-7 | [1][7] |

| Melting Point | 171-172 °C | [1] |

| Appearance | White crystal | [1] |

Synthesis of this compound

Several synthetic methods for this compound have been reported, often starting from anthranilic acid or its esters. A common and efficient approach involves a two-step process: chlorination followed by amidation.

Two-Step Synthesis from Methyl Anthranilate

A widely cited method involves the chlorination of methyl anthranilate followed by ammonolysis of the resulting ester.[1] This process is advantageous due to its high efficiency, with a final product yield reported to be above 85%.[1]

Experimental Protocol:

Step 1: 5-position Chlorination of Methyl Anthranilate [1]

-

In a reaction vessel maintained at a temperature between -15°C and 0°C, add 150 mL of dichloromethane, 10 g of methyl anthranilate, 10 g of glacial acetic acid, and 100 mL of water.

-

Cool the mixture to between -10°C and -8°C.

-

Add 100 g of a 10% (w/w) sodium hypochlorite solution while maintaining the temperature at -8°C.

-

Allow the reaction to proceed for 30 minutes.

-

Separate the organic phase and dry it to obtain methyl 2-amino-5-chlorobenzoate as a white crystal. The reported yield for this step is 95%.

Step 2: Ammonolysis of Methyl 2-amino-5-chlorobenzoate [1]

-

Place 10 g of the methyl 2-amino-5-chlorobenzoate prepared in Step 1 and 30 g of a 25% (w/w) aqueous ammonia solution into a high-pressure autoclave.

-

Heat the mixture to a temperature of 100-150°C under a pressure of 2-4 MPa for 12 hours.

-

After cooling and reducing the pressure to atmospheric pressure, separate the solvent and water.

-

Dissolve the resulting crystals in dichloromethane.

-

Add activated carbon and stir the mixture at 70-80°C for 1 hour.

-

Filter the solution to obtain the final product, 2-amino-5-chlorobenzamide. The reported yield for this step is 90%.

A visual representation of this synthetic workflow is provided in the diagram below.

Synthesis from 5-Chloroanthranilic Acid

An alternative route involves the conversion of 5-chloroanthranilic acid to its corresponding acid chloride, followed by amination.[8]

Experimental Protocol:

Step 1: Formation of 2-Amino-5-chlorobenzoyl chloride [8]

-

React 5-chloroanthranilic acid with thionyl chloride to produce 2-amino-5-chlorobenzoyl chloride. (Detailed conditions not specified in the provided search result).

Step 2: Amination of 2-Amino-5-chlorobenzoyl chloride [8]

-

Cool 10 mL of 25% liquor ammonia in an ice bath to 0°C.

-

Add 1 g of 2-amino-5-chlorobenzoyl chloride to the cold ammonia solution.

-

Shake the flask frequently for 30 minutes.

-

Filter the reaction mixture, and wash the precipitate with water and dry.

-

Recrystallize the product from hot water. The reported yield for this step is 68%.

Applications and Biological Significance

This compound is primarily valued as a synthetic intermediate for a range of biologically active molecules.

Precursor to Quinazoline Derivatives

This compound is a fundamental building block for quinazoline and quinazolinone scaffolds.[1] These heterocyclic systems are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][6][9] For instance, 2,3-dihydroxyquinazolinones, synthesized from this compound, have been reported as a class of antibiotics with analgesic and anti-vasodilation effects.[1]

Role in Benzodiazepine Synthesis

Derivatives of this compound, such as 2-amino-5-chlorobenzophenone, are key intermediates in the synthesis of several benzodiazepine drugs, which are widely used for their anxiolytic, sedative, and anticonvulsant effects.[10]

Agrochemical Applications

A patent has noted that this compound exhibits good herbicidal and plant regulating activities, highlighting its potential use in the agrochemical industry.[1]

Other Applications

It has also been utilized in the synthesis of fluorescent probes. For example, it was used to synthesize a novel H2O2 fluorescent probe.[3] Additionally, it can serve as a linker molecule in organic synthesis.[2]

Reported Biological Activities

While most biological data pertains to its derivatives, one patent claims that this compound itself possesses good biological activity in humans.[1] Furthermore, a study on N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives, which are directly synthesized from the core compound, demonstrated inhibition of human leukemia cell growth.[11] The study found that these derivatives caused a transient cell-cycle delay at low doses and cell death at higher doses.[11] However, the molecular target of this compound itself remains unknown, though it has been suggested it may interact with amino acids or proteins.[2]

Conclusion

This compound is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its straightforward and high-yielding synthetic routes, coupled with its versatile reactivity, have established it as an indispensable precursor for a multitude of valuable compounds, particularly in the realm of pharmaceuticals and agrochemicals. While the historical specifics of its discovery remain somewhat obscure, its continued application in research and development underscores its lasting importance. Future investigations may further elucidate the direct biological activities of this compound and expand its utility in the design and synthesis of novel bioactive molecules.

References

- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 2. CAS 5202-85-7: 2-Amino-5-chlorobenzamide | CymitQuimica [cymitquimica.com]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-5-chlorobenzamide | C7H7ClN2O | CID 78876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 10. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 11. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Amino-2-chlorobenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Amino-2-chlorobenzamide, a compound of interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering key data for compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H and ¹³C NMR Data

The following tables present the chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon-13 (¹³C) nuclei of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.85 | d | 3H | 8 | Aromatic CH |

| 7.19 | s | 1H | Aromatic CH | |

| 6.97 | d | 2H | 12 | Aromatic CH |

| 3.80 | s | 3H | -NH₂ |

d: doublet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | C=O (Amide) |

| 162.0 | C-NH₂ |

| 129.8 | Aromatic C-Cl |

| 126.9 | Aromatic CH |

| 113.8 | Aromatic CH |

| 55.7 | Aromatic C |

Experimental Protocol: NMR Spectroscopy

The NMR spectra were acquired using a 400 MHz spectrometer. The sample was dissolved in DMSO-d₆, which also served as the internal lock. Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts. For a typical 1D ¹H NMR experiment, the following parameters can be employed: a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer acquisition time to ensure the detection of all carbon signals.

The following diagram illustrates a generalized workflow for NMR data acquisition and analysis.

Caption: Diagram 1: Generalized NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

IR Absorption Data

The IR spectrum of this compound was obtained from a solid sample prepared as a potassium bromide (KBr) disc.[1] The key absorption bands are summarized in the table below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400 | N-H | Asymmetric & Symmetric Stretching (Amine) |

| ~3200 | N-H | Stretching (Amide) |

| ~1640 | C=O | Stretching (Amide I) |

| ~1600 | C=C | Stretching (Aromatic) |

| ~1580 | N-H | Bending (Amine) |

| ~1400 | C-N | Stretching (Amide III) |

| ~800 | C-Cl | Stretching |

Experimental Protocol: IR Spectroscopy

The infrared spectrum was recorded using a dispersive instrument.[2] A solid sample of this compound (1 mg) was finely ground with potassium bromide (500 mg) and pressed into a transparent disc.[1] The KBr disc was then placed in the sample holder of the spectrometer, and the spectrum was recorded in transmission mode. A background spectrum of a pure KBr disc is typically run first and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

The following diagram illustrates the workflow for acquiring an IR spectrum using the KBr disc method.

Caption: Diagram 2: KBr Disc IR Spectroscopy Workflow.

References

Unlocking a Scaffold for Innovation: A Technical Guide to the Research Applications of 2-Amino-5-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-chlorobenzamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse array of biologically active molecules.[1][2] While the direct biological activity of 2-Amino-5-chlorobenzamide is not extensively documented, its true potential lies in its utility as a scaffold for the development of novel therapeutic agents and chemical probes. This technical guide provides an in-depth overview of the synthesis, chemical properties, and, most importantly, the significant research applications of 2-Amino-5-chlorobenzamide, with a focus on its role in the generation of compounds with anticancer and antimicrobial properties.

Core Compound Properties

2-Amino-5-chlorobenzamide, with the molecular formula C₇H₇ClN₂O, is a white crystalline solid.[1] Its chemical structure, featuring an amino group and a chlorine atom on the benzamide core, provides reactive sites for further chemical modifications, making it an ideal starting material for combinatorial chemistry and targeted synthesis.

| Property | Value | Reference |

| Molecular Weight | 170.60 g/mol | [2] |

| CAS Number | 5202-85-7 | [1][2] |

| Melting Point | 171-172 °C | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

Synthesis of 2-Amino-5-chlorobenzamide

A common and efficient method for the synthesis of 2-Amino-5-chlorobenzamide involves a two-step process starting from an anthranilate ester.[1]

Experimental Protocol: Two-Step Synthesis

Step 1: Chlorination of Anthranilate

-

An anthranilate ester is used as the starting material.

-

A chlorination reaction is carried out using a chlorinating agent such as sodium hypochlorite solution in the presence of glacial acetic acid.

-

The reaction is typically performed at a low temperature (below -5°C) in a mixed solvent system of an organic solvent and water.

-

The resulting product, a 2-amino-5-chlorobenzoic acid ester, is then isolated.

Step 2: Amination of the Ester

-

The 2-amino-5-chlorobenzoic acid methyl ester from the previous step is placed in a high-pressure autoclave with ammonia water.

-

The reaction is conducted under elevated temperature (100-150°C) and pressure (2-4 MPa) for approximately 12 hours.

-

After the reaction, the pressure is released, and the solvent and water are separated.

-

The resulting crystals are dissolved in dichloromethane, treated with activated carbon, and filtered to yield the final product, 2-Amino-5-chlorobenzamide, with a reported yield of over 85%.[1]

References

Methodological & Application

Application Note: Synthesis of Bioactive Quinazolinone Scaffolds from 5-Amino-2-chlorobenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds renowned for their diverse and significant pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This application note provides detailed protocols for the synthesis of novel quinazolinone derivatives starting from 5-Amino-2-chlorobenzamide. This precursor is particularly valuable as it introduces three key points for diversification: the amino group at the 7-position, the chloro group at the 8-position, and the C2-position of the quinazolinone core. We detail two robust and versatile synthetic strategies: a one-pot reaction with aromatic aldehydes and an acid-catalyzed condensation with orthoesters. These methods offer high atom economy and access to a wide range of substituted quinazolinones for screening in drug discovery programs.[1][4]

Overview of Synthetic Strategies

The synthesis of the quinazolinone core from 2-aminobenzamides is a well-established transformation in medicinal chemistry. The primary strategies involve the condensation of the 2-aminobenzamide with a one-carbon (C1) source, which forms the C2 position of the final heterocyclic ring. This document outlines two common and effective methods adapted for this compound.

Method A: A tandem reaction with various aldehydes, which first form an imine intermediate, followed by cyclization and subsequent oxidation to yield the 2-substituted quinazolinone.[1][5]

Method B: A direct, one-step acid-catalyzed cyclocondensation with orthoesters to produce 2-alkyl or 2-aryl quinazolinones. This method is often high-yielding and avoids the need for an external oxidant.[4][6]

The general synthetic scheme is presented below.

Figure 1: General reaction scheme for synthesizing quinazolinones from this compound.

Experimental Protocols

The following protocols provide detailed step-by-step methodologies for the synthesis of 7-amino-8-chloro-quinazolin-4(3H)-ones.

This protocol describes an efficient synthesis using an aromatic aldehyde as the C1 source, catalyzed by vanadyl acetylacetonate under an air atmosphere, which serves as a green oxidant.[1][5]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Vanadyl acetylacetonate (VO(acac)₂)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol, 186.6 mg).

-

Add the selected aromatic aldehyde (1.2 mmol).

-

Add vanadyl acetylacetonate (0.01 mmol, 2.65 mg, 1 mol%).

-

Add DMSO (5 mL) and a magnetic stir bar.

-

Fit the flask with a reflux condenser and heat the mixture to 120 °C under an open-air atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 8-12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-aryl-7-amino-8-chloro-quinazolin-4(3H)-one.

Figure 2: Experimental workflow for the aldehyde-based synthesis of quinazolinones.

This protocol details a one-step synthesis using an orthoester, which serves as both the C1 source and a dehydrating agent, in the presence of an acid catalyst.[4][6]

Materials:

-

This compound

-

Orthoester (e.g., Triethyl orthobenzoate)

-

Acetic acid (glacial)

-

Absolute ethanol

-

Pressure tube (if required)

-

Diethyl ether, Pentane

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

In a pressure tube or round-bottom flask, suspend this compound (1.0 mmol, 186.6 mg) in absolute ethanol (5 mL).

-

Add the orthoester (3.0 mmol). For triethyl orthobenzoate, this is 667 mg or 671 µL.

-

Add glacial acetic acid (3.0 mmol, 180 mg or 172 µL).

-

Seal the pressure tube (or fit the flask with a condenser) and heat the mixture to 110 °C for 24-48 hours. The use of a sealed pressure tube is recommended for less reactive or hindered substrates to prevent solvent loss.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction vessel to room temperature.

-

Remove the solvent (ethanol) and excess reagents under reduced pressure.

-

The resulting crude solid can be purified by either: a) Recrystallization: Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly. b) Trituration: Wash the solid with a cold mixture of diethyl ether and pentane (1:1) to remove soluble impurities.

-

Collect the purified solid by vacuum filtration and dry in vacuo to yield the final product.

Data Presentation: Reaction Scope and Yields

The following tables summarize representative yields for the synthesis of quinazolinones from various 2-aminobenzamides, demonstrating the versatility of these protocols. While specific data for this compound is not published, these examples provide an expected range of efficacy.

Table 1: Representative Yields for Aldehyde Condensation Method (Data adapted from analogous reactions of anthranilamides)[1]

| Entry | Anthranilamide Substituent | Aldehyde | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | H | Benzaldehyde | VO(acac)₂ (1) | 8 | 95 |

| 2 | H | 4-Chlorobenzaldehyde | VO(acac)₂ (1) | 10 | 92 |

| 3 | H | 4-Methoxybenzaldehyde | VO(acac)₂ (1) | 8 | 96 |

| 4 | 4-Chloro | Benzaldehyde | VO(acac)₂ (1) | 12 | 89 |

| 5 | 4-Methyl | Benzaldehyde | VO(acac)₂ (1) | 10 | 91 |

Table 2: Representative Yields for Orthoester Condensation Method (Data adapted from analogous reactions of 2-aminobenzamides)[4]

| Entry | 2-Aminobenzamide | Orthoester | Conditions | Time (h) | Yield (%) |

| 1 | Unsubstituted | Triethyl orthoacetate | Reflux, 78 °C | 12 | 85 |

| 2 | Unsubstituted | Triethyl orthobenzoate | Reflux, 78 °C | 24 | 78 |

| 3 | 5-Chloro | Triethyl orthobenzoate | Pressure Tube, 110 °C | 24 | 88 |

| 4 | 5-Nitro | Triethyl orthoformate | Pressure Tube, 110 °C | 48 | 65 |

| 5 | N-Methyl | Triethyl orthoacetate | Pressure Tube, 110 °C | 72 | 71 |

Conclusion and Significance

The protocols detailed in this application note provide robust and efficient pathways for the synthesis of novel 7-amino-8-chloro-quinazolin-4(3H)-ones. The resulting scaffolds are highly valuable in drug discovery, offering multiple points for further chemical modification to develop libraries of compounds for biological screening. The use of readily available starting materials and catalysts, coupled with high-yielding reactions, makes these methods suitable for both academic research and industrial drug development applications. The aldehyde-based method offers flexibility with a wide range of commercially available aldehydes, while the orthoester method provides a straightforward, one-step route to key intermediates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Quinazolin-4(3 H)-ones and 5,6-Dihydropyrimidin-4(3 H)-ones from β-Aminoamides and Orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acylation of 5-Amino-2-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of aromatic amines is a fundamental transformation in organic synthesis, crucial for the development of a wide array of pharmaceuticals and functional materials. 5-Amino-2-chlorobenzamide is a valuable building block, and its N-acylation provides access to a diverse range of substituted benzamide derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities. This document provides a detailed protocol for the N-acylation of this compound, focusing on the use of acyl chlorides as the acylating agent. The amino group of anilines is highly nucleophilic, readily reacting with electrophilic acylating agents like acyl chlorides and anhydrides.[1] The reaction with an acyl chloride, for instance, proceeds via a nucleophilic acyl substitution mechanism.[2] A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Equipment

-

This compound

-

Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine)

-

Hydrochloric acid (HCl, 1M solution)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser (if heating is required)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Safety Precautions

-

This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride): Are corrosive, lachrymatory, and react violently with water. All manipulations should be performed in a well-ventilated fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat.

-

Anhydrous solvents (e.g., Dichloromethane): Are volatile and may be harmful if inhaled or absorbed through the skin. Use in a fume hood.

-

Bases (e.g., Triethylamine, Pyridine): Are corrosive and have strong odors. Handle with care in a fume hood.

-

The reaction can be exothermic; therefore, controlled addition of the acylating agent and cooling with an ice bath is recommended.

Experimental Workflow

Caption: Experimental workflow for the acylation of this compound.

Detailed Experimental Protocol: Acetylation with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of this compound using acetyl chloride.

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM). The volume of the solvent should be sufficient to ensure good stirring.

-

Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

-

-

Addition of Acylating Agent:

-

In a separate, dry dropping funnel, prepare a solution of acetyl chloride (1.1 eq.) in a small amount of anhydrous DCM.

-

Add the acetyl chloride solution dropwise to the stirred solution of the amine over 15-20 minutes, ensuring the temperature remains below 5°C.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Data Presentation

The following table summarizes representative quantitative data for the acylation of anilines with different acylating agents, which can be adapted for this compound. Yields are highly dependent on the specific substrate and reaction conditions.

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2-4 | 85-95 |

| Acetic Anhydride | Pyridine | - | 100 | 0.5-1 | 90-98 |

| Benzoyl Chloride | Pyridine | DCM | 0 to RT | 3-5 | 80-90 |

| Chloroacetyl chloride | Toluene/Cyclohexane | Reflux | 1-3.5 | High |

Note: This data is based on general procedures for aniline acylation and may require optimization for this compound. A patent describing the chloroacetylation of a similar compound, 2-amino-5-nitro benzophenone, reports high yields under reflux conditions in a mixed solvent system of cyclohexane and toluene.[3]

References

5-Amino-2-chlorobenzamide: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Amino-2-chlorobenzamide is a readily available and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. Its unique substitution pattern, featuring an amino group ortho to a benzamide and a chloro substituent, provides multiple reactive sites for cyclization and functionalization, leading to the generation of privileged scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, benzoxazines, and other heterocycles from this compound, along with their reported biological activities and associated signaling pathways.

I. Synthesis of Bioactive Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 6-chloro substituent, derived from this compound, is often associated with enhanced biological activity.

A. Synthetic Protocols

1. Synthesis of 6-Chloro-2-substituted-quinazolin-4(3H)-ones via Condensation with Orthoesters. [1]

This protocol describes a one-step synthesis of 6-chloro-2-alkyl/aryl-quinazolin-4(3H)-ones from 2-amino-5-chlorobenzamide and orthoesters in the presence of acetic acid.

Experimental Protocol:

-

To a pressure tube, add:

-

2-Amino-5-chlorobenzamide (1.0 equiv)

-

Triethyl orthoester (e.g., triethyl orthopropionate for a 2-ethyl substituent) (3.0 equiv)

-

Glacial acetic acid (3.0 equiv)

-

Absolute ethanol (to dissolve)

-

-

Seal the pressure tube and heat the reaction mixture to 110 °C for 12–72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or trituration with ether-pentane to afford the desired 6-chloro-2-substituted-quinazolin-4(3H)-one.

2. Synthesis of 6-Chloro-2,3-disubstituted-quinazolin-4(3H)-ones.

This multi-step protocol involves the initial formation of a benzoxazinone intermediate, followed by reaction with a primary amine.

Experimental Protocol:

-

Step 1: Synthesis of 6-Chloro-2-substituted-4H-3,1-benzoxazin-4-one

-

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., pyridine), add an acid chloride or anhydride (e.g., acetyl chloride for a 2-methyl substituent) (1.1 equiv) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

-

Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.

-

Wash the solid with water and dry to obtain the 6-chloro-2-substituted-4H-3,1-benzoxazin-4-one.

-

-

Step 2: Synthesis of 6-Chloro-2,3-disubstituted-quinazolin-4(3H)-one

-

To a solution of the benzoxazinone intermediate from Step 1 (1.0 equiv) in a suitable solvent (e.g., ethanol or glacial acetic acid), add a primary amine (e.g., aniline for a 3-phenyl substituent) (1.2 equiv).

-

Reflux the reaction mixture for several hours (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with a cold solvent and dry to afford the desired 6-chloro-2,3-disubstituted-quinazolin-4(3H)-one.

-

B. Biological Activity of 6-Chloro-quinazolin-4(3H)-one Derivatives